2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
The synthesis of 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps. One common synthetic route includes the alkylation of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction yields a mixture of the desired compound and its intramolecular cyclization product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the thiophene and pyridine rings can participate in π-π stacking interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include:
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyrimidin-4(3H)-one
- Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the trifluoromethyl group and the combination of morpholine, thiophene, and pyridine rings make 2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile unique in its properties and potential applications.
Properties
Molecular Formula |
C17H14F3N3O2S2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14F3N3O2S2/c18-17(19,20)12-8-13(14-2-1-7-26-14)22-16(11(12)9-21)27-10-15(24)23-3-5-25-6-4-23/h1-2,7-8H,3-6,10H2 |
InChI Key |
ZEPLOJMYIWVFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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